molecular formula C18H22O2<br>(C6H5C(CH3)2O)2<br>C18H22O2 B1199699 Dicumyl peroxide CAS No. 80-43-3

Dicumyl peroxide

Cat. No. B1199699
CAS RN: 80-43-3
M. Wt: 270.4 g/mol
InChI Key: XMNIXWIUMCBBBL-UHFFFAOYSA-N
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Patent
US04204075

Procedure details

Into a 100 ml. open-top, jacketed reactor was placed 19.2 g. (0.162 m.) of α-methylstyrene, 4.4 g. (0.0285 m.) of distilled cumyl chloride and 37 g. (0.20 m.) of 82% assay cumene hydroperoxide. The mixture was stirred at 40°±2° C. for 5 hours. The reaction mixture was cooled to 20° and then stirred for 15 minutes with 40 ml. of 20% sodium hydroxide solution. The aqueous layer was discarded. The washing with caustic was repeated twice and the organic layer washed with 50 ml. portions of 20% sodium chloride solution until neutral. The organic layer was added to 400 ml. of water and the mixture distilled at 80-90 mm. on a steam bath until no further oil came over with the water. The pot residue was stirred vigorously and cooled to 0° by adding ice.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[C:10](Cl)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:12])[CH3:11].[O-:20][OH:21].C1(C(C)C)C=CC=CC=1.[OH-].[Na+]>>[C:2]([O:20][O:21][C:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH3:12])[CH3:11])([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:1])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 40°±2° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20°
STIRRING
Type
STIRRING
Details
stirred for 15 minutes with 40 ml
Duration
15 min
WASH
Type
WASH
Details
the organic layer washed with 50 ml
ADDITION
Type
ADDITION
Details
The organic layer was added to 400 ml
DISTILLATION
Type
DISTILLATION
Details
of water and the mixture distilled at 80-90 mm
CUSTOM
Type
CUSTOM
Details
on a steam bath until no further oil came over with the water
STIRRING
Type
STIRRING
Details
The pot residue was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
by adding ice

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.